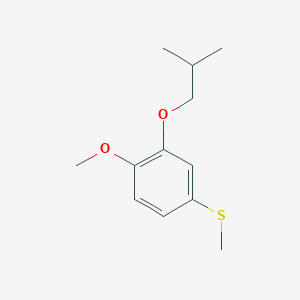
(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride is a chemical compound with significant applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 4th position and a methyl group at the 6th position, along with a methanamine group at the 2nd position, forming a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-chloro-6-methylpyrimidine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-6-methylpyrimidin-2-YL)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(4-Chloro-2-pyrimidinyl)methanamine hydrochloride: Similar structure but without the methyl group at the 6th position.
Uniqueness
(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
1196152-23-4 |
|---|---|
Fórmula molecular |
C6H9Cl2N3 |
Peso molecular |
194.06 g/mol |
Nombre IUPAC |
(4-chloro-6-methylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H8ClN3.ClH/c1-4-2-5(7)10-6(3-8)9-4;/h2H,3,8H2,1H3;1H |
Clave InChI |
VOBMHUFWHWKMFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)CN)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B12635736.png)

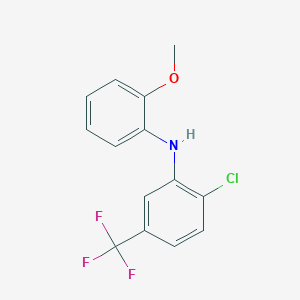
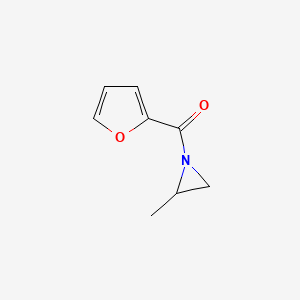
![(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B12635758.png)

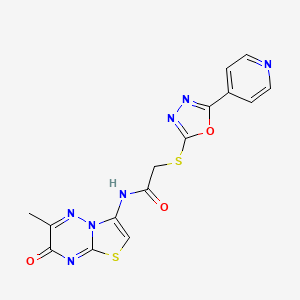

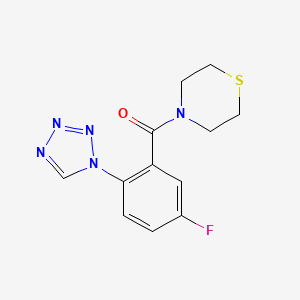
![2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide](/img/structure/B12635790.png)
![1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12635792.png)
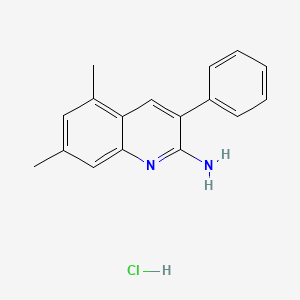
![N-[4-[[7-[3-(dimethylamino)pyrrolidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12635808.png)
